molecular formula C9H14 B14713786 Cyclopropylidenecyclohexane CAS No. 14114-06-8

Cyclopropylidenecyclohexane

Cat. No.: B14713786
CAS No.: 14114-06-8
M. Wt: 122.21 g/mol
InChI Key: QBTNAILBCOWYOZ-UHFFFAOYSA-N
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Description

Cyclopropylidenecyclohexane is an organic compound that features a cyclopropylidene group attached to a cyclohexane ring This compound is of interest due to its unique structural properties, which combine the strain of the cyclopropylidene group with the relatively stable cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylidenecyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. For instance, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can facilitate the formation of the cyclopropylidene group, which then reacts with cyclohexanone to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylidenecyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of cyclohexane derivatives.

    Substitution: The cyclopropylidene group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Cyclopropylidenecyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropylidenecyclohexane involves its ability to undergo various chemical transformations due to the strain in the cyclopropylidene group. This strain makes the compound highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxidized products .

Comparison with Similar Compounds

Cyclopropylidenecyclohexane can be compared with other similar compounds, such as:

    Cyclopropylidenecyclobutane: Similar in structure but with a cyclobutane ring instead of cyclohexane.

    Bicyclopropylidene: Contains two cyclopropylidene groups.

    Cyclopropylidenecyclopentane: Features a cyclopentane ring instead of cyclohexane.

Uniqueness: this compound is unique due to the combination of the cyclopropylidene group’s strain and the stability of the cyclohexane ring.

Properties

CAS No.

14114-06-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

cyclopropylidenecyclohexane

InChI

InChI=1S/C9H14/c1-2-4-8(5-3-1)9-6-7-9/h1-7H2

InChI Key

QBTNAILBCOWYOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CC2)CC1

Origin of Product

United States

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